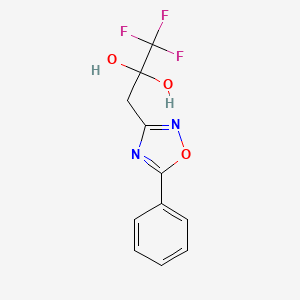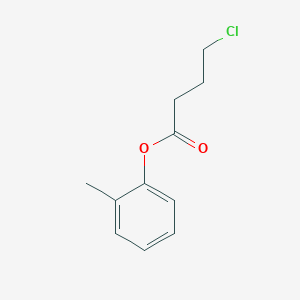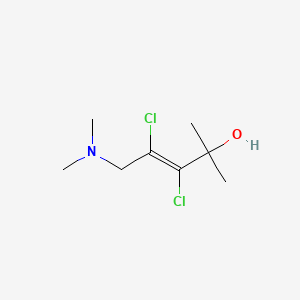
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes aziridine and piperidine rings, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester typically involves multiple steps. The process begins with the preparation of the aziridine and piperidine intermediates. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations. Advanced techniques like flow chemistry may be employed to enhance the production rate and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester involves its interaction with specific molecular targets. The aziridine and piperidine rings play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester
- N-[Bis(1-aziridinyl)phosphinyl]carbamic acid 1-methoxy-2,2,6,6-tetramethyl-4-piperidyl ester
Uniqueness
Compared to similar compounds, Carbamic acid, (bis(1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester stands out due to its unique combination of aziridine and piperidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
101491-52-5 |
|---|---|
Formule moléculaire |
C17H33N4O5P |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |
InChI |
InChI=1S/C17H33N4O5P/c1-16(2)12-14(13-17(3,4)21(16)24-5)25-10-11-26-15(22)18-27(23,19-6-7-19)20-8-9-20/h14H,6-13H2,1-5H3,(H,18,22,23) |
Clé InChI |
PLRWYZPDQZCORD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1OC)(C)C)OCCOC(=O)NP(=O)(N2CC2)N3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)



![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)

![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
